5-Methoxythiophene-3-carbaldehyde
Overview
Description
5-Methoxy-3-thiophenecarboxaldehyde (MTA) is a chemical compound with a molecular formula of C7H6O2S. It is used in the synthesis of a series of 4-substituted 2-thiophenesulfonamides acetal and ketal derivatives .
Synthesis Analysis
MTA has been used in the synthesis of methoxy- or cyano-substituted thiophene/phenylene co-oligomers for lasing applications . The synthesis process involves the use of 5,5′′-bis (4′-methoxy- [1,1′-biphenyl]-4-yl)-2,2′:5′,2′′-terthiophene (BP3T-OMe) and 4′,4′′′- ( [2,2′:5′,2′′-terthiophene]-5,5′′-diyl)bis ( ( [1,1′-biphenyl]-4-carbonitrile)) (BP3T-CN) .Molecular Structure Analysis
The molecular structure of MTA consists of a thiophene ring with a methoxy group at the 5-position and a carboxaldehyde group at the 3-position.Chemical Reactions Analysis
MTA has been used in the synthesis of methoxy- or cyano-substituted thiophene/phenylene co-oligomers . It has also been used in the synthesis of 5-Methoxyindole Carboxylic Acid-Derived Hydrazones .Physical and Chemical Properties Analysis
MTA has a molecular weight of 142.18 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .Scientific Research Applications
Synthesis and Chemical Transformations
- 5-Methoxy-3-thiophenecarboxaldehyde has been utilized in the synthesis of various polyfunctional and condensed compounds. Gol'dfarb et al. (1981) demonstrated its use in the metallation of diacetals of 5-substituted-2-alkylthio-3-thiophenecarboxaldehydes, leading to various thiophene derivatives, such as 5-methylthieno[3,2-d]isothiazole (Gol'dfarb, Kalik, & Zav’yalova, 1981).
Applications in Organic Electronics
- In the field of organic electronics, 5-Methoxy-3-thiophenecarboxaldehyde is used as a building block. For instance, Kubo et al. (2005) incorporated π-conjugated polymers into silica using similar thiophene derivatives, which are significant for creating electronic and optoelectronic materials (Kubo et al., 2005).
Catalysis and Reaction Studies
- The compound has been studied for its role in catalytic reactions. For example, Consiglio et al. (1984) investigated the kinetics of reactions involving methoxy-substituted thiophenes, which are important for understanding catalytic processes in organic synthesis (Consiglio, Arnone, Spinelli, Noto, & Frenna, 1984).
Pharmaceutical and Medicinal Chemistry
- This chemical is also a precursor in the synthesis of various pharmaceutical compounds. For instance, Ruenitz et al. (1989) used related methoxy-substituted thiophenes for preparing active metabolites with potential antiestrogenic effects (Ruenitz, Arrendale, Schmidt, Thompson, & Nanavati, 1989).
Advanced Materials Development
- It finds applications in the development of advanced materials. For example, Liu et al. (2012) investigated the kinetics of reactions involving methoxyphenols, a category that includes derivatives of 5-Methoxy-3-thiophenecarboxaldehyde, to understand their chemical degradation, crucial for material science [(Liu, Zhang, Wang, Yang, & Shu, 2012)](https://https://consensus.app/papers/reactions-particulate-methoxyphenols-radicals-kinetics-liu/5ec60d613e47550c9ea9913f5f1cb5df/?utm_source=chatgpt).
Mechanism of Action
While the exact mechanism of action of MTA is not clear, it is known that methoxy-substituted compounds can have various biological activities. For example, 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), a methoxy-substituted compound, is a competitive inhibitor of the serotonin transporter, having lower affinity for the dopamine transporter but with high affinity for 5-HT2A, 5-HT2C, and 5-HT1A receptors .
Future Directions
MTA and its derivatives have potential applications in various fields due to their unique chemical properties. For instance, they have been used in the synthesis of methoxy- or cyano-substituted thiophene/phenylene co-oligomers for lasing applications . Furthermore, the study of the 3,4-dihydroxybenzaldehyde hydrazone derivative of 5-methoxy-indole carboxylic acid (5MICA) and a newly synthesized analogue bearing a 2-methoxy-4-hydroxyphenyl ring using single-crystal X-ray diffraction has shown potential for future research .
Properties
IUPAC Name |
5-methoxythiophene-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-8-6-2-5(3-7)4-9-6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIKDLGTJPOEBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CS1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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